N-Methyl-1H-pyrazol-3-amine
Overview
Description
N-Methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring with a methyl group attached to the nitrogen atom and an amino group at the third position. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
N-Methyl-1H-pyrazol-3-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research It’s known that pyrazole derivatives can provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases .
Mode of Action
It’s known that the amino group in the pyrazole ring has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various pathways including wnt-dependent signalling or signal transduction in the primary cilium .
Result of Action
It’s known that pyrazole derivatives can have various biological activities, including antifungal activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is air sensitive and should be stored away from air. It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place. It should also be stored away from oxidizing agents .
Biochemical Analysis
Cellular Effects
Related compounds, such as aminopyrazoles, have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and biological activities .
Dosage Effects in Animal Models
The effects of varying dosages of N-Methyl-1H-pyrazol-3-amine in animal models have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by methylation of the resulting pyrazole . Another method includes the cyclization of N-methylhydrazine with 3-amino-2-propenenitrile under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Methylhydrazine derivatives.
Substitution: Various N-substituted pyrazoles.
Scientific Research Applications
N-Methyl-1H-pyrazol-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor ligands.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals with anti-inflammatory, anticancer, and antiviral properties.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the methyl group on the nitrogen atom.
5-Amino-1-methyl-1H-pyrazole: Amino group at the fifth position instead of the third.
N-Methyl-1H-pyrazol-5-amine: Methyl group on the nitrogen atom and amino group at the fifth position.
Uniqueness: N-Methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a precursor in the synthesis of diverse bioactive compounds highlight its significance in both research and industrial applications .
Properties
IUPAC Name |
N-methyl-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-5-4-2-3-6-7-4/h2-3H,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYFLBNWAMCOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624064 | |
Record name | N-Methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037364-03-6, 446866-62-2 | |
Record name | N-Methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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